3-(2-Aminopropan-2-yl)phenol

Descripción

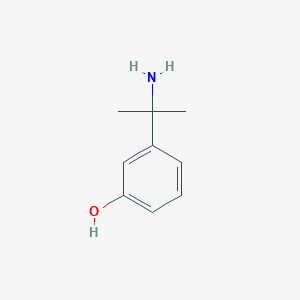

3-(2-Aminopropan-2-yl)phenol is a phenolic compound featuring a tertiary amine substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (free base). The tertiary amine group (2-aminopropan-2-yl) confers unique steric and electronic properties, distinguishing it from primary or secondary amine analogs. The phenol moiety contributes hydrogen-bonding capacity, influencing solubility and reactivity.

Propiedades

Fórmula molecular |

C9H13NO |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

3-(2-aminopropan-2-yl)phenol |

InChI |

InChI=1S/C9H13NO/c1-9(2,10)7-4-3-5-8(11)6-7/h3-6,11H,10H2,1-2H3 |

Clave InChI |

IPFFRQCWICOBRN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=CC(=CC=C1)O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Groups | Key Features |

|---|---|---|---|---|---|---|

| 3-(2-Aminopropan-2-yl)phenol | - | C₉H₁₃NO | 151.21 | Meta (C3) | Phenol, tertiary amine | Tertiary amine enhances steric bulk |

| 2-(2-Aminopropan-2-yl)phenol HCl | - | C₉H₁₃NO·HCl | 187.67 | Ortho (C2) | Phenol, tertiary amine (HCl salt) | Improved water solubility due to salt |

| 3-Amino-2-methylphenol | 53222-92-7 | C₇H₉NO | 123.15 | Meta (C3), ortho (C2) | Phenol, primary amine, methyl | Smaller size; primary amine acidity |

| Tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate | 153117-08-9 | C₁₄H₂₂N₂O₂ | 250.34 | Meta (C3) | Carbamate-protected tertiary amine | Stabilized amine for synthesis |

Key Observations:

- Substituent Position: The meta-substituted this compound exhibits distinct electronic effects compared to its ortho isomer (e.g., 2-(2-Aminopropan-2-yl)phenol HCl).

- Amine Type: The tertiary amine in the target compound is less basic (pKa ~6–7) than the primary amine in 3-Amino-2-methylphenol (pKa ~9–10), affecting protonation states under physiological conditions .

- Solubility : The hydrochloride salt of the ortho isomer () shows higher aqueous solubility than the free base form of the target compound, a critical factor in pharmaceutical formulations .

Physicochemical Properties

- Hydrogen Bonding: The phenolic -OH and tertiary amine groups enable diverse hydrogen-bonding patterns.

- Acidity: The meta-substituted phenol in the target compound likely has a pKa ~10, comparable to unsubstituted phenol (pKa ~9.95). Ortho-substituted analogs (e.g., 2-(2-Aminopropan-2-yl)phenol) may exhibit lower pKa due to steric inhibition of resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.